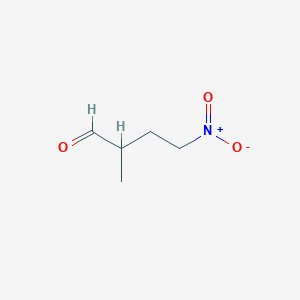

2-Methyl-4-nitrobutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-5(4-7)2-3-6(8)9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWECOAGUACYBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Nitrobutanal and Its Derivatives

Organocatalytic Approaches to 2-Methyl-4-nitrobutanal Synthesis

Organocatalysis offers a metal-free and environmentally benign approach to constructing chiral molecules. rsc.org In the context of 2-methyl-4-nitrobutanal synthesis, various organocatalytic strategies have been developed to control the formation of stereocenters with high precision. These methods often rely on the in situ formation of reactive intermediates, such as enamines and iminium ions, from the reaction of an aldehyde with a chiral amine catalyst. thieme-connect.dersc.org

Asymmetric Michael Addition Reactions to Nitroalkenes

The asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone for the synthesis of γ-nitro carbonyl compounds, including 2-methyl-4-nitrobutanal and its derivatives. ethz.ch This reaction creates a new carbon-carbon bond and can generate up to two stereocenters, making the control of both enantioselectivity and diastereoselectivity a key challenge.

L-proline and its derivatives are among the most widely used organocatalysts for asymmetric Michael additions. tandfonline.com While L-proline itself can catalyze the addition of aldehydes to nitroalkenes, it often provides modest enantioselectivities. tandfonline.comresearchgate.net However, significant improvements have been achieved using modified proline catalysts, such as diphenylprolinol silyl (B83357) ethers. encyclopedia.pubnih.gov These catalysts have demonstrated high efficiency and stereoselectivity in the reaction of various aldehydes with nitroalkenes. ethz.chacs.org For instance, the use of (S)-diphenylprolinol trimethylsilyl (B98337) ether has been reported to yield optically pure syn 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanal derivatives in high yields and with excellent diastereoselectivity and enantioselectivity. acs.org The addition of acidic co-catalysts has also been shown to enhance the efficiency of proline-catalyzed Michael additions. nih.gov

Computational studies have provided deeper insights into the mechanism of proline-catalyzed nitro-Michael reactions, suggesting that the transition states leading to the major product may not always involve hydrogen bonding between the proline's carboxylic acid group and the nitroalkene. rsc.org

Table 1: Proline-Derived Catalyst Performance in Michael Additions

| Aldehyde Substrate | Nitroalkene Substrate | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Propanal | (E)-1-bromo-4-(2-nitrovinyl)-benzene | (S)-Diphenylprolinol silyl ether | Not Specified | Not Specified | 94 | rsc.org |

| n-Pentanal | Nitroethylene (B32686) | (S)-Diphenylprolinol silyl ether A + 3-nitrobenzoic acid B | 96 | Not Specified | >95 | nih.gov |

| Propanal | (E)-2-(2-nitrovinyl)-thiophene | Chiral Secondary Amine | Not Specified | Not Specified | 97 | rsc.org |

| Propanal | trans-4-methyl-β-nitrostyrene | (S)-α,α-diphenylprolinol trimethylsilyl ether | Not Specified | Not Specified | Not Specified | rsc.org |

Bifunctional thiourea (B124793) organocatalysts, which contain both a thiourea moiety for hydrogen bonding activation of the nitroalkene and a basic amine group to form an enamine with the aldehyde, have proven to be highly effective in promoting diastereoselective Michael additions. organic-chemistry.orgjst.go.jp These catalysts can achieve high levels of enantio- and diastereoselectivity in the synthesis of Michael adducts. rsc.orgorganic-chemistry.org The design of these catalysts often involves a chiral scaffold to induce asymmetry. acs.org For example, thiourea catalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully applied to the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, affording products with good to excellent yields and high stereoselectivities. rsc.org The mechanism is believed to involve the thiourea group activating the nitroolefin and the amino group activating the carbonyl compound. organic-chemistry.org

Table 2: Thiourea-Based Catalyst Performance in Michael Additions

| Nucleophile | Nitroalkene Substrate | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dicarbonyl compounds | Nitroolefins | Thiourea 1e with 3,5-bis(trifluoromethyl)benzene and dimethylamino groups | Not Specified | High | Up to 93 | organic-chemistry.orgacs.org |

| Malonate | Nitroalkene | (R,R)-1,2-cyclohexyldiamine-thiourea-based catalyst | Not Specified | Not Specified | High | rsc.org |

| Aldehydes | Nitroolefins | Dipeptidic proline-derived thiourea | Up to 99 | 92:8 (syn) | 97 | researchgate.net |

Imidazolidinone-based catalysts, pioneered by MacMillan and coworkers, represent another important class of organocatalysts for asymmetric Michael additions. unibo.itresearchgate.netprinceton.edu These catalysts operate through iminium ion activation of α,β-unsaturated aldehydes, which lowers the LUMO of the aldehyde and facilitates nucleophilic attack. unibo.itprinceton.edu For the synthesis of 2-methyl-4-nitrobutanal scaffolds, an aldehyde would first react with the imidazolidinone catalyst to form an enamine intermediate. This enamine then acts as a nucleophile, adding to a nitroalkene. The catalyst's structure, particularly the substituents on the imidazolidinone ring, effectively shields one face of the reactive intermediate, leading to high enantioselectivity. unibo.itprinceton.edu Second-generation imidazolidinone catalysts have shown improved reactivity and selectivity. princeton.edu

The dual activation modes of enamine and iminium ion catalysis are central to many organocatalytic syntheses of 2-methyl-4-nitrobutanal and its derivatives. thieme-connect.denobelprize.org Chiral secondary amines, such as proline derivatives and imidazolidinones, react with aldehydes to form chiral enamines. These enamines are electron-rich and act as potent nucleophiles, adding to electrophiles like nitroalkenes. thieme-connect.de The stereochemistry of the final product is dictated by the facial selectivity imposed by the chiral catalyst during the C-C bond formation. thieme-connect.deacs.org

Conversely, iminium ion catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde to form a chiral iminium ion. nobelprize.orgacs.org This activation strategy lowers the energy of the LUMO of the carbonyl compound, making it more susceptible to attack by nucleophiles. nobelprize.org In some cascade reactions, both enamine and iminium ion activation can operate sequentially, allowing for the construction of complex molecules with multiple stereocenters in a single operation. rsc.orgnobelprize.org

Hayashi-Jorgensen Catalyst Applications

The Hayashi-Jorgensen catalyst, a diarylprolinol silyl ether, is a highly effective organocatalyst for a variety of asymmetric transformations, including the Michael addition of aldehydes to nitroalkenes. nih.govbeilstein-journals.org These catalysts are known for their ability to provide high yields and excellent enantioselectivities. nih.govmaynoothuniversity.ie In the synthesis of α-branched aldehydes, the Hayashi-Jorgensen catalyst has been used to promote the addition to nitrostyrene (B7858105) with good yields and high diastereoselectivity and enantioselectivity. mdpi.com The bulky diarylprolinol silyl ether group effectively controls the stereochemical outcome of the reaction by creating a well-defined chiral environment around the reactive enamine intermediate. uni-regensburg.de

MacMillan Catalyst Systems and Their Role in Asymmetric Transformations

The development of organocatalysis, particularly aminocatalysis, has been pivotal in the asymmetric synthesis of chiral molecules. depositolegale.itprinceton.edu MacMillan's introduction of imidazolidinone catalysts marked a significant advancement, enabling highly enantioselective reactions through iminium ion activation. depositolegale.itunibo.it These catalysts effectively shield one face of the molecule, directing the nucleophilic attack to the opposite face and thus controlling the stereochemistry of the product. princeton.edu Specifically, second-generation imidazolidinone catalysts have been successfully applied to a wide array of transformations, including cycloadditions and conjugate additions, which are relevant to the synthesis of substituted butanals. princeton.eduunibo.it The catalyst's ability to form a transient iminium ion with an α,β-unsaturated aldehyde lowers the LUMO of the aldehyde, facilitating nucleophilic attack. unibo.it

Solvent Effects and Additive Optimization in Organocatalyzed Syntheses

The choice of solvent and the use of additives are critical for optimizing the yield and enantioselectivity of organocatalyzed reactions. In the synthesis of γ-nitroaldehydes, various solvents have been explored. For instance, in the conjugate addition of isobutyraldehyde (B47883) to trans-β-nitrostyrene catalyzed by a primary amine-salicylamide, toluene (B28343) initially gave a low yield, while dichloromethane (B109758) proved to be a more suitable solvent. semanticscholar.orgmdpi.com

Additives, both acidic and basic, can significantly influence reaction outcomes. The addition of a basic additive like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to improve both the yield and enantioselectivity in the synthesis of γ-nitroaldehydes. semanticscholar.orgmdpi.com In one study, using DMAP as an additive with a primary amine-salicylamide catalyst in dichloromethane resulted in an 81% isolated yield and 92% enantioselectivity for the desired product. semanticscholar.orgmdpi.com Conversely, acidic additives can also be beneficial. For example, 4-nitrobenzoic acid was found to enhance the enantioselectivity of a conjugate addition reaction in deep eutectic solvents. nih.gov The optimization of catalyst and additive loading is also crucial; studies have shown that varying these amounts can impact both conversion rates and enantiomeric excess. semanticscholar.orgnih.gov

Table 1: Effect of Solvents and Additives on the Synthesis of (S)-2,2-dimethyl-4-nitro-3-phenylbutanal

| Catalyst | Additive (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Primary amine-salicylamide (20 mol%) | None | Toluene | Low | 79 | semanticscholar.orgmdpi.com |

| Primary amine-salicylamide (20 mol%) | DMAP (20 mol%) | Dichloromethane | 81 | 92 | semanticscholar.orgmdpi.com |

| Primary amine-salicylamide (20 mol%) | DMAP (30 mol%) | Dichloromethane | 72 | 95 | semanticscholar.org |

| Primary amine-salicylamide (10 mol%) | DMAP (20 mol%) | Dichloromethane | 17 | 94 | semanticscholar.org |

| Chiral primary amine-salicylamide (10 mol%) | 4-Nitrobenzoic acid (10 mol%) | Deep Eutectic Solvent | - | 88 | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Redox-Neutral Annulation Strategies for 2-Methyl-4-nitrobutanal Derivatives

Annulation with Cyclic Amines (e.g., Tetrahydroisoquinoline)

A significant application of this strategy is the reaction of 4-nitrobutyraldehydes with cyclic amines like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). acs.org This process allows for the asymmetric synthesis of highly substituted polycyclic frameworks in just two steps from commercial materials. acs.org The reaction is often promoted by simple reagents like acetic acid and can proceed under operationally convenient conditions without the need for expensive catalysts. acs.orgacs.org The mechanism is thought to involve the formation of an ammonium (B1175870) nitronate intermediate, with the elimination of acetic acid being the rate-determining step. acs.org

General Synthetic Procedures and Process Optimization

Overview of Established Synthetic Routes

A common and effective route to enantioenriched γ-nitroaldehydes is the organocatalyzed Michael addition of aldehydes to nitroalkenes. ethz.ch Catalysts such as diphenylprolinol silyl ethers have proven to be highly effective for this transformation. ethz.ch The use of an acid additive, such as 4-nitrophenol (B140041), can significantly accelerate the reaction, allowing for lower catalyst loadings and shorter reaction times without compromising selectivity. ethz.ch

Following the initial conjugate addition, the resulting γ-nitroaldehyde can undergo various transformations. For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced, and the nitro group can be reduced to an amine. These functional group interconversions open up pathways to a wide range of valuable compounds.

A general procedure for the conjugate addition often involves stirring the nitroalkene, an organocatalyst, an additive, the aldehyde, and a solvent at room temperature. After the reaction is complete, the product is isolated and purified using techniques like flash chromatography. rsc.org For example, (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal has been synthesized in 78% yield from propanal and trans-β-nitrostyrene using this approach. acs.org

Diastereomeric Ratio Control in Synthetic Protocols

Controlling the diastereomeric ratio is crucial in the synthesis of 2-methyl-4-nitrobutanal derivatives, which possess two stereocenters. The relative configuration of these centers is largely determined by the catalyst system and reaction conditions employed during the Michael addition.

Research has demonstrated that dipeptidic proline-derived thiourea organocatalysts can achieve high levels of diastereoselectivity, affording the syn-adduct with a diastereomeric ratio (d.r.) of up to 92:8. researchgate.net In contrast, other synthetic approaches might yield a mixture of diastereomers. For instance, one reported synthesis of 2-methyl-4-nitro-3-phenylbutanal resulted in an anti/syn ratio of 3.3:1. rsc.org Similarly, other procedures have noted the formation of the product as a mixture of two diastereomers without specifying the ratio. acs.org

The choice of acidic co-catalyst also plays a pivotal role. While the enantioselectivity often remains high, the diastereoselectivity can be influenced by the acid's properties. ethz.ch For the Michael addition of propanal to β-nitrostyrene, excellent diastereoselectivity was achieved using an acid with a pKa value between 6 and 8. ethz.ch Conversely, strong acids with pKa values below 3.0 can lead to a decrease in diastereoselectivity. ethz.ch The mechanism often involves the formation of a cyclobutane (B1203170) intermediate, with the diastereoselectivity being dependent on the conditions under which the reaction is performed. ethz.ch

Table 1: Influence of Catalytic Systems on Diastereomeric Ratio

| Catalyst System | Substrates | Diastereomeric Ratio (syn/anti) | Reference |

|---|---|---|---|

| Dipeptidic proline-derived thiourea | Various aldehydes and nitroolefins | Up to 92:8 | researchgate.net |

| Diphenylprolinol silyl ether with optimal acid (pKa 6-8) | Propanal and β-nitrostyrene | Excellent d.r. | ethz.ch |

| Not specified | Propionaldehyde and (E)-1-bromo-4-(2-nitrovinyl)benzene | Mixture of diastereomers | acs.orgntu.edu.sg |

| Not specified | Propanal and β-nitrostyrene | 1:3.3 (syn/anti) | rsc.org |

Enantiomeric Excess Optimization

Achieving high enantiomeric excess (ee) is a key objective in the asymmetric synthesis of 2-methyl-4-nitrobutanal derivatives. This is typically accomplished using chiral organocatalysts, which create a chiral environment for the reaction.

Diphenylprolinol silyl ethers have proven to be highly effective catalysts. When used for the Michael addition of aldehydes to nitroalkenes, they consistently produce products with very high enantioselectivity, often exceeding 97% ee. ethz.ch One specific synthesis of (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal reported a 96% ee, which was determined by High-Performance Liquid Chromatography (HPLC) using a chiral column. acs.org

Similarly, dipeptidic proline-derived thiourea organocatalysts have been shown to provide chiral 4-nitro aldehyde products with up to 97% ee. researchgate.net The effectiveness of these catalysts stems from their bifunctional nature, where the thiourea moiety activates the nitroolefin through hydrogen bonding, and the proline-derived amine forms a nucleophilic enamine intermediate with the aldehyde. researchgate.net

The use of acidic co-catalysts can also be critical for optimizing enantioselectivity. A study identified 3-nitrobenzoic acid as a particularly effective co-catalyst when paired with a pyrrolidine-based catalyst, leading to the Michael adduct in over 95% ee. nih.gov The determination of enantiomeric excess is routinely performed using HPLC with chiral stationary phases. rsc.orgacs.org

Table 2: Enantiomeric Excess in Asymmetric Syntheses

| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Diphenylprolinol trimethylsilyl ether | (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal | 96% | acs.org |

| Dipeptidic proline-derived thiourea | Chiral 4-nitro aldehydes | Up to 97% | researchgate.net |

| Diphenylprolinol silyl ether | General Michael adducts | >97% | ethz.ch |

| Pyrrolidine (B122466) A + 3-nitrobenzoic acid | Michael adduct of n-pentanal and nitroethylene | >95% | nih.gov |

Yield Enhancement Strategies

Maximizing the yield of 2-methyl-4-nitrobutanal and its derivatives involves optimizing several reaction parameters, including the choice of catalyst, co-catalyst, solvent, and temperature.

The addition of an acidic co-catalyst has been shown to dramatically improve reaction yields. In one study, the Michael addition of n-pentanal to nitroethylene using a pyrrolidine catalyst yielded less than 10% of the product. However, the addition of acetic acid increased the yield to 95%, and the use of 3-nitrobenzoic acid as a co-catalyst resulted in a 96% yield. nih.gov Similarly, screening various acids revealed that those with a pKa between 6 and 8 were optimal, with 4-nitrophenol enabling the reaction to reach completion in just 15 minutes with excellent yield. ethz.ch

Reaction conditions such as temperature and the use of additives also play a significant role. In one synthesis, reducing the temperature from 150°C to 120°C and adding molecular sieves increased the product yield to 71%. acs.org Syntheses of various derivatives of 2-methyl-4-nitrobutanal have reported good to excellent isolated yields, typically ranging from 70% to 99%. mdpi.comresearchgate.netacs.org For example, the synthesis of (2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal was achieved with a 78% isolated yield. mdpi.com

Table 3: Strategies for Yield Enhancement

| Strategy | Conditions / Reagents | Resulting Yield | Reference |

|---|---|---|---|

| Acidic Co-catalyst | Pyrrolidine catalyst + 3-nitrobenzoic acid | 96% | nih.gov |

| Acidic Co-catalyst | Diphenylprolinol silyl ether + 4-nitrophenol (pKa 7.15) | Excellent yield | ethz.ch |

| Temperature Reduction & Additive | Reduced from 150°C to 120°C with 4 Å molecular sieves | 71% | acs.org |

| Optimized Organocatalyst | Dipeptidic proline-derived thiourea | Up to 99% | researchgate.net |

| Standard Procedure | Various substituted derivatives | 70-78% | mdpi.comacs.org |

Derivatization and Functionalization Reactions of 2-Methyl-4-nitrobutanal

The aldehyde and nitro functional groups in 2-methyl-4-nitrobutanal allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Oxidation of the Aldehyde Moiety

The aldehyde group (-CHO) of 2-methyl-4-nitrobutanal can be readily oxidized to form the corresponding carboxylic acid, 2-methyl-4-nitrobutanoic acid. This transformation is a common step in the synthesis of more complex molecules. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used for this purpose. A more specific method, the Pinnick-type oxidation, has also been employed. For example, a derivative was successfully oxidized to the corresponding carboxylic acid using sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide (H₂O₂) in a buffered solution. ed.ac.uk

Reduction of the Nitro Group

The nitro group (-NO₂) is a highly versatile functional group that can be reduced to several other functionalities, most commonly an amine (-NH₂). wikipedia.org The reduction of 2-methyl-4-nitrobutanal yields 2-methyl-4-aminobutanal. This can be achieved through catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst or by using iron powder in an acidic medium. Another effective method involves the use of zinc dust in aqueous acetic acid. rsc.org For a milder approach, sodium borohydride (B1222165) (NaBH₄) in combination with catalytic amounts of nickel(II) acetate (B1210297) (Ni(OAc)₂) in wet acetonitrile (B52724) has been shown to efficiently reduce nitro compounds to their corresponding amines at room temperature. orientjchem.org The nitro group can also be reduced to a hydroxylamine (B1172632) using reagents like diborane (B8814927) or zinc dust with ammonium chloride. wikipedia.org

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group in 2-methyl-4-nitrobutanal can act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various other functional groups into the molecule. The reaction can proceed with nucleophiles such as hydroxide (B78521) ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of different substituted butanal derivatives.

Mechanistic Elucidation of Reactions Involving 2 Methyl 4 Nitrobutanal

Computational Chemistry and Theoretical Studies

Computational chemistry has emerged as a powerful tool for investigating the mechanistic details of organic reactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the transition states, intermediates, and energetics of reactions involving 2-methyl-4-nitrobutanal and related compounds.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.infoscirp.org It has been widely applied to study the mechanisms of organic reactions by locating and characterizing transition state structures. mdpi.com For reactions analogous to those involving 2-methyl-4-nitrobutanal, DFT calculations can elucidate the geometries and energies of transition states, providing a quantitative understanding of the reaction barriers. mdpi.com For instance, DFT has been used to analyze the cycloaddition reactions that can be precursors to structures similar to 2-methyl-4-nitrobutanal, revealing the energetic favorability of certain pathways. mdpi.com These computational approaches allow for the prediction of reaction outcomes and the rationalization of observed stereoselectivities.

The presence of a methyl group at the 2-position of 2-methyl-4-nitrobutanal introduces steric considerations that can significantly influence the molecule's reactivity and the stereochemical outcome of its reactions. wikipedia.orgschoolbag.info Conformational analysis, often performed using computational methods, helps to identify the most stable arrangements of the molecule and how the methyl group's spatial orientation affects its accessibility to reagents. rsc.orgyoutube.com Steric hindrance from the methyl group can direct incoming reactants to a specific face of the molecule, leading to the preferential formation of one stereoisomer over another. wikipedia.org A-values, which quantify the steric bulk of substituents, can provide a measure of these effects. wikipedia.org

Reactions leading to the formation of 2-methyl-4-nitrobutanal and its subsequent transformations often proceed through a series of reactive intermediates. ub.eduacs.org Computational studies have been instrumental in characterizing these transient species, which are often difficult to observe experimentally. ub.eduacs.org

Iminium Ions: These positively charged species are key intermediates in many organocatalytic reactions, acting as potent electrophiles. nih.govdtic.mil DFT calculations can model the formation and reactivity of iminium ions, explaining their role in activating the substrate for nucleophilic attack. acs.org

Enamines: Formed from the reaction of an aldehyde or ketone with a secondary amine, enamines are crucial nucleophilic intermediates. nih.gov Theoretical studies can predict the relative stabilities of different enamine isomers and their reactivity towards electrophiles like nitroalkenes. ub.eduacs.org

Zwitterions: These dipolar intermediates can be formed during the initial stages of the reaction between an enamine and a nitroalkene. acs.org Computational modeling helps to understand their electronic structure and subsequent cyclization or proton transfer pathways.

Nitronates: The nitro group can be deprotonated to form a nitronate anion, a key nucleophile in many carbon-carbon bond-forming reactions. The geometry and electronic properties of nitronates, as determined by computational methods, are critical to understanding their reactivity.

| Intermediate | General Structure | Role in Reaction Mechanism | Computational Insights |

|---|---|---|---|

| Iminium Ion | R₂C=N⁺R₂ | Electrophilic activation of the carbonyl group. nih.govdtic.mil | Stabilization energies, LUMO energies to predict reactivity. acs.org |

| Enamine | R₂C=CR-NR₂ | Nucleophilic attack on electrophiles (e.g., nitroalkenes). nih.gov | HOMO energies, conformational preferences. ub.eduacs.org |

| Zwitterion | ⁺R₂N-CR₂-CR₂-C⁻(NO₂)R | Initial adduct between enamine and nitroalkene. acs.org | Geometries, charge distribution, and pathways to cyclobutane (B1203170) or open-chain products. |

| Nitronate | RCH=N⁺(O⁻)O⁻ | Nucleophilic species in subsequent bond-forming steps. | Electronic structure, stability, and reactivity in elimination or addition reactions. |

Experimental Mechanistic Investigations

While computational studies provide a theoretical framework, experimental investigations are essential for validating proposed mechanisms and identifying key intermediates.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, allowing for the direct observation of reactants, products, and, crucially, transient intermediates. cardiff.ac.ukspringernature.com In the context of reactions forming 2-methyl-4-nitrobutanal, in-situ NMR has been used to detect the formation of proposed intermediates such as enamines and cyclobutane adducts. researchgate.net By tracking the concentration of different species over time, kinetic data can be obtained, providing further support for a proposed reaction mechanism. cardiff.ac.uk For example, NMR studies have successfully characterized cyclobutane intermediates in the reaction of aldehyde enamines with nitroalkenes, which are precursors to 4-nitrobutanals. ub.eduresearchgate.net

| Observed Species | NMR Technique | Information Gained | Reference |

|---|---|---|---|

| Enamine Intermediates | ¹H NMR, ¹³C NMR | Confirmation of enamine formation and geometry (E/Z isomerism). | researchgate.net |

| Cyclobutane Adducts | ¹H-¹H COSY, NOESY | Structural characterization and stereochemistry of transient cycloadducts. | ub.edu |

| Reactant Consumption and Product Formation | Quantitative ¹H NMR | Reaction kinetics, determination of rate constants. | cardiff.ac.uk |

Kinetic Isotope Effects and Reaction Rate Dependencies

In these reactions, a primary deuterium (B1214612) kinetic isotope effect (a kH/kD value greater than 1) is expected if the C-H bond at the α-position to the aldehyde carbonyl is broken in the rate-determining step. This is often the case in enamine catalysis, where the deprotonation of the iminium ion to form the enamine is a critical step. For instance, a study on the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a thiourea (B124793) organocatalyst revealed large primary 13C KIEs on the bond-forming carbon atoms of both reactants, suggesting that carbon-carbon bond formation is the rate-determining step. rsc.org

Conversely, a secondary KIE may be observed if the isotopic substitution is at a position not directly involved in bond cleavage. These effects are typically smaller and can provide information about changes in hybridization at the labeled position during the reaction.

While a specific data table for 2-Methyl-4-nitrobutanal is not available, the following table illustrates hypothetical KIE values and their mechanistic implications in analogous reactions.

| Reaction Type | Isotopically Labeled Position | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Michael Addition | α-carbon of the aldehyde | > 2 | C-H bond cleavage is part of the rate-determining step (e.g., enamine formation). |

| Michael Addition | β-carbon of the nitroalkene | ~ 1 | C-H bond at this position is not broken in the rate-determining step. |

| Aldol (B89426) Reaction | α-carbon of the aldehyde | > 2 | Deprotonation to form the enolate/enamine is rate-limiting. |

Acid Catalysis and Its Influence on Reaction Efficiency and Selectivity

Acid catalysis plays a pivotal role in many reactions of aldehydes, including those analogous to 2-Methyl-4-nitrobutanal. In the context of organocatalytic Michael additions of aldehydes to nitroalkenes, the use of an acidic co-catalyst is often crucial for achieving high efficiency and selectivity.

The primary role of the acid is often to facilitate the formation of the reactive enamine intermediate from the aldehyde and the amine catalyst. By protonating the carbonyl oxygen, the acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Furthermore, the acid can participate in the catalytic cycle by protonating the nitro group of the Michael acceptor, thereby activating it towards nucleophilic attack. An acidic co-catalyst can also aid in the turnover of the catalyst by promoting the hydrolysis of the iminium ion intermediate to release the product and regenerate the amine catalyst. nih.gov

The choice and amount of the acidic co-catalyst can significantly impact the reaction outcome. A study on the enantioselective Michael addition of n-pentanal to nitroethylene (B32686), catalyzed by a chiral pyrrolidine (B122466) derivative, demonstrated that in the absence of an acidic co-catalyst, the reaction proceeds very slowly. However, the addition of various carboxylic acids significantly accelerated the reaction and maintained high enantioselectivity. nih.gov

The following table summarizes the effect of different acidic co-catalysts on the yield and enantiomeric excess (ee) of the Michael adduct in a representative reaction.

| Entry | Acidic Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | None | <10 | - |

| 2 | Acetic Acid | 95 | >95 |

| 3 | Benzoic Acid | 75 | >95 |

| 4 | 3-Nitrobenzoic Acid | 96 | >95 |

Data adapted from a study on the Michael addition of n-pentanal to nitroethylene catalyzed by a chiral pyrrolidine. nih.gov The data is illustrative for analogous reactions involving 2-Methyl-4-nitrobutanal.

2 Methyl 4 Nitrobutanal As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Highly Substituted Organic Frameworks

The unique combination of functional groups in 2-methyl-4-nitrobutanal makes it an ideal starting point for constructing complex and highly substituted organic frameworks. The aldehyde group provides a handle for carbon-carbon bond formation through reactions like aldol (B89426) condensations and Michael additions, while the nitro group can be transformed into a variety of other functional groups or used to influence the reactivity of adjacent positions. ethz.ch

Researchers have utilized γ-nitro aldehydes, including derivatives of 2-methyl-4-nitrobutanal, as key precursors in domino reactions to assemble complex cyclic structures. For instance, in organocatalyzed reactions, these aldehydes can react with cyclic enones to form chiral decalin frameworks, which are common motifs in many natural products. rsc.orgrsc.org The reaction proceeds through a cascade of Michael addition and subsequent intramolecular cyclization, leading to densely functionalized bicyclic systems. rsc.org

Furthermore, 4-nitrobutanal (B14455207) and its analogs are employed in multi-enzyme cascade systems to produce nitrocyclitols. csic.es These processes involve a series of enzymatic reactions, including C-C bond formation catalyzed by aldolases, followed by a spontaneous intramolecular Henry reaction (nitro-aldol cyclization). csic.es This chemoenzymatic approach highlights the compound's utility in creating diverse and stereochemically rich carbocycles. The ability to generate such complex scaffolds from relatively simple starting materials underscores the importance of 2-methyl-4-nitrobutanal as a versatile precursor in synthetic chemistry.

Table 1: Examples of Organic Frameworks Synthesized from Nitrobutanal Derivatives

| Framework Type | Synthetic Strategy | Key Reaction(s) | Reference(s) |

|---|---|---|---|

| Chiral Decalines | Organocatalytic Domino Reaction | Michael Addition, Intramolecular Aldol Cyclization | rsc.org |

| Nitrocyclitols | Multi-enzyme Cascade | Enzymatic Aldol Addition, Intramolecular Henry Reaction | csic.es |

| Highly Substituted Polycyclic Amines | Asymmetric Redox-Annulation | Condensation, Intramolecular Cyclization | acs.org |

Application in the Construction of Polycyclic Ring Systems with Stereocontrol

A significant application of 2-methyl-4-nitrobutanal derivatives is in the asymmetric synthesis of polycyclic ring systems, where precise control over stereochemistry is crucial. acs.org The development of organocatalysis has enabled the synthesis of highly enantioenriched γ-nitro aldehydes through the Michael addition of aldehydes to nitroalkenes, with excellent stereoselectivity. ethz.ch These chiral building blocks are then used in subsequent transformations to construct complex molecules with multiple stereocenters.

A notable example is the asymmetric redox-annulation of cyclic amines, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), with enantioenriched 4-nitrobutyraldehydes. acs.org This strategy allows for the synthesis of highly substituted polycyclic amines, which form the core structure of many bioactive compounds. acs.org The reactions proceed with high diastereoselectivity, and the resulting diastereomeric products can often be separated by standard column chromatography. acs.org This method provides a direct, two-step route to these valuable scaffolds from simple, commercially available materials. acs.org

The stereocontrol is typically imparted by a chiral catalyst, such as a prolinol ether derivative, which directs the approach of the nucleophile to the electrophile, resulting in high enantiomeric excess (ee) and diastereomeric ratios (dr). ethz.chrsc.org The ability to control the formation of multiple stereocenters in a single reaction sequence is a powerful tool for the efficient synthesis of complex target molecules. acs.org

Table 2: Stereocontrolled Synthesis of Polycyclic Systems

| Reactants | Catalyst System | Product Type | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Cyclic Enone + Chiral γ-Nitroaldehyde | (S)-Diphenylprolinol TMS Ether | Chiral Decaline | High ee (>94%) and dr (>99%) | rsc.org |

| Tetrahydroisoquinoline + 4-Nitrobutyraldehyde | (S)-Diphenylprolinol TMS Ether | Polycyclic Amine | High ee (95%) and dr (up to 5:1) | acs.org |

Intermediate for Biologically Active Compounds and Pharmaceutically Relevant Scaffolds (excluding clinical data)

The scaffolds derived from 2-methyl-4-nitrobutanal are frequently found in biologically active compounds and serve as key intermediates in medicinal chemistry. The versatility of the nitro-aldehyde structure allows for its elaboration into a wide array of pharmaceutically relevant frameworks. acs.org

For example, derivatives of 2-methyl-4-nitrobutanal have been synthesized and evaluated for their potential biological activities. In one study, a series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids were synthesized. researchgate.netmdpi.com These compounds were investigated through in vitro assays and showed potent inhibitory activity against cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in anti-inflammatory therapies. researchgate.net

Furthermore, the core structures built using this intermediate are present in numerous bioactive natural products. acs.org The asymmetric synthesis of tryptamine (B22526) precursors, specifically optically pure 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanals, has been developed via the Michael addition of aliphatic aldehydes to indolylnitroalkenes. acs.org Given the importance of the tryptamine framework in pharmaceutical research, these precursors are of significant interest. acs.org Additionally, an asymmetric synthesis of SynVesT-1, a positron emission tomography (PET) imaging agent for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), utilizes a nitro-aldehyde intermediate, showcasing its role in developing diagnostic tools. acs.org

Synthesis of Natural Product Analogs (e.g., Protoemetinol)

The strategic value of 2-methyl-4-nitrobutanal as an intermediate is highlighted in the total synthesis of natural product analogs. A rapid and efficient synthesis of (−)-protoemetinol, an analog of the natural product emetine, has been achieved using a derivative of 4-nitrobutyraldehyde. acs.org

The synthesis employs an asymmetric redox-annulation reaction between 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) and a chiral 4-nitrobutyraldehyde derivative. acs.org This key step constructs the core polycyclic skeleton of the target molecule in a highly stereocontrolled manner. acs.org The resulting nitro-containing intermediate is then further transformed, including the removal of the nitro group via hydrogenolysis, to furnish the final natural product analog. acs.org This approach demonstrates how complex natural product scaffolds can be accessed efficiently in just a few steps from simple precursors derived from 2-methyl-4-nitrobutanal. acs.org

Derivatization to Peptidomimetics

While direct synthesis of peptidomimetics from 2-methyl-4-nitrobutanal is not extensively documented, its functional groups make it an excellent starting point for creating the scaffolds that form the basis of such molecules. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The core of this application lies in the transformation of the compound's two key functional groups.

The nitro group can be readily reduced to a primary amine (-NH2) using standard reducing agents like hydrogen gas with a palladium catalyst. The aldehyde group can be oxidized to a carboxylic acid (-COOH). The combination of these two transformations on the same molecule can generate a γ-amino acid scaffold, a non-natural amino acid that is a common component in peptidomimetic design. Furthermore, the synthesis of tryptamine precursors from nitrobutanal derivatives provides access to scaffolds that can be incorporated into peptide-like structures to mimic specific side chains or conformations. acs.org

Role in Agrochemistry and Specialty Polymer Production

Beyond pharmaceuticals, 2-methyl-4-nitrobutanal is identified as a valuable precursor in the fields of agrochemistry and the production of specialty polymers. Its bifunctionality allows it to be incorporated into larger molecules designed for specific industrial applications.

In agrochemistry, the compound can be used to synthesize more complex molecules with potential pesticidal or herbicidal properties. The nitro group is a common feature in certain classes of agrochemicals, and the aldehyde provides a reactive site for building the final active ingredient.

In polymer science, the nitro group can impart unique properties to materials. While research on polymers derived directly from 2-methyl-4-nitrobutanal is limited, the use of related nitro compounds, such as 2-nitrobutyl methacrylate, in specialty polymers offers insight into its potential role. vulcanchem.com Polymers containing nitro-functional groups often exhibit enhanced adhesion and weather resistance, making them suitable for advanced coatings and adhesives. vulcanchem.com The incorporation of 2-methyl-4-nitrobutanal into polymer chains could create functional materials with tailored properties for specialized applications. vulcanchem.com

Advanced Analytical and Spectroscopic Characterization for Stereochemical Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is a cornerstone technique for quantifying the enantiomeric excess of 2-Methyl-4-nitrobutanal and related chiral compounds. wiley-vch.dewhiterose.ac.uk The separation principle relies on the differential interaction of enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.

Commonly employed chiral stationary phases include those based on polysaccharide derivatives, such as cellulose (B213188) and amylose, commercially available under trade names like Chiralcel and Chiralpak. For instance, Chiralcel OD-H, AD-H, and AS-H columns are frequently cited in the literature for the successful resolution of enantiomers of 2-Methyl-4-nitrobutanal derivatives. wiley-vch.denih.govrsc.org

The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. nih.govrsc.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, often around 210 nm or 254 nm. wiley-vch.denih.gov The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. For example, in the synthesis of (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal, an enantiomeric excess of 96% was determined using a Daicel Chiralcel OD-H column with a mobile phase of n-hexane/i-PrOH (90/10). nih.govacs.org

Interactive Table: HPLC Conditions for Enantiomeric Excess (ee) Determination of 2-Methyl-4-nitrobutanal Derivatives

| Compound | Chiral Column | Mobile Phase (Hex:i-PrOH) | Flow Rate (mL/min) | Detection (UV) | Retention Times (min) | Ref |

|---|---|---|---|---|---|---|

| (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal | Chiralcel OD-H | 90:10 | 1.0 | 210 nm | tR(minor) = 22.4, tR(major) = 32.9 | nih.gov |

| (2S,3R)-2-Methyl-4-nitro-3-phenylbutanal | Chiralcel OD-H | 90:10 | 1.0 | 254 nm | tR(major) = 24.6, tR(minor) = 37.0 | wiley-vch.de |

| (2R,3S)-3-(3-chlorophenyl)-2-methyl-4-nitrobutanal | Chiralcel AD-H | 97:3 | 0.9 | 210 nm | tR(major) = 24.16, tR(minor) = 33.93 | rsc.org |

HPLC for Diastereomeric Ratio Assessment

In addition to enantiomeric separation, HPLC is also a powerful tool for assessing the diastereomeric ratio of reaction products. wiley-vch.dewhiterose.ac.uk Since diastereomers have different physical properties, they can often be separated on standard, achiral stationary phases. However, chiral HPLC is also frequently used for simultaneous determination of both diastereomeric and enantiomeric purity. whiterose.ac.uk

The diastereomeric ratio (dr) is determined by comparing the integrated areas of the peaks corresponding to each diastereomer. For instance, in the synthesis of 2-methyl-3-(furan-2-yl)-4-nitrobutanal, a syn:anti ratio of 3.7:1.0 was determined by HPLC analysis. whiterose.ac.uk The choice of column and mobile phase is critical for achieving adequate resolution between diastereomeric peaks.

Interactive Table: HPLC for Diastereomeric Ratio (dr) Assessment of 2-Methyl-4-nitrobutanal Derivatives

| Compound | Column | Mobile Phase | Diastereomeric Ratio (syn:anti) | Ref |

|---|---|---|---|---|

| 2-methyl-3-(furan-2-yl)-4-nitrobutanal | CHIRALPAK IC | IPA:Hexane 10:90 | 3.7:1.0 | whiterose.ac.uk |

| (2R,3S)-3-Furyl-2-methyl-4-nitrobutanal | IA column | 2-propanol:hexane = 1:20 | 94:6 | wiley-vch.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-¹³ (¹³C NMR) spectroscopy, is an indispensable technique for structural elucidation and for determining the diastereomeric ratio of 2-Methyl-4-nitrobutanal. nih.govrsc.orgwiley-vch.de Diastereomers are distinct chemical entities with different spatial arrangements, which results in unique sets of chemical shifts and coupling constants for their respective nuclei.

The diastereomeric ratio is typically determined by integrating the signals of specific protons that are well-resolved in the ¹H NMR spectrum for each diastereomer. unimi.it For example, the aldehyde proton signal, which often appears as a doublet between δ 9.5 and 9.8 ppm, can be used for this purpose. rsc.orgwiley-vch.de The relative areas of these signals directly correspond to the molar ratio of the diastereomers in the mixture. In cases where proton signals overlap, ¹³C NMR can provide clearer resolution. whiterose.ac.uk Computational methods and analysis of reaction mixtures by ¹H NMR have been used to study the formation and isomerization of intermediates, such as nitrocyclobutanes, which can be precursors to the final product. acs.org

Interactive Table: ¹H NMR Data for Diastereomeric Ratio (dr) Determination of 2-Methyl-4-nitrobutanal Derivatives

| Compound | Solvent | Diastereomer | Aldehyde Proton (δ, ppm) | Ref |

|---|---|---|---|---|

| (2R, 3S)-2-methyl-4-nitro-3-(4-bromophenyl)-butanal | CDCl₃ | Major (syn) | 9.67 (d, J=1.1 Hz) | wiley-vch.de |

| Minor (anti) | 9.51 (d, J=1.2 Hz) | wiley-vch.de | ||

| (2R,3S)-3-(3-chlorophenyl)-2-methyl-4-nitrobutanal | CDCl₃ | syn | 9.70 (d, J = 1.0 Hz) | rsc.org |

Spectroscopic Techniques for Investigating Reaction Intermediates (e.g., In-situ IR for functional group changes)

Understanding the reaction mechanism and identifying transient intermediates is crucial for optimizing reaction conditions. In-situ spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, are particularly valuable for monitoring the progress of reactions in real-time. mt.com

In-situ IR spectroscopy allows for the continuous tracking of changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mt.com For reactions involving 2-Methyl-4-nitrobutanal synthesis, this technique can be used to observe the disappearance of the characteristic C=C stretching vibration of the starting nitroolefin and the appearance of the aldehyde C-H and C=O stretching vibrations, as well as the N-O stretching vibrations of the nitro group in the product. The nitro group of nitroalkanes typically shows strong infrared bands around 1550 cm⁻¹ and 1375 cm⁻¹. libretexts.org

This real-time monitoring provides valuable kinetic data and insights into the reaction pathway, helping to identify potential bottlenecks or side reactions. mt.com For instance, in related nitroalkane alkylation reactions, in-situ IR has been used to demonstrate that product formation occurs only during light exposure in photoredox-catalyzed processes. nih.gov While direct in-situ IR studies specifically on 2-Methyl-4-nitrobutanal are not extensively detailed in the provided context, the principles are broadly applicable to its synthesis, which often involves the transformation of nitroalkenes. mt.comnih.gov

Future Directions in 2 Methyl 4 Nitrobutanal Research

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of 2-Methyl-4-nitrobutanal, which can be envisioned through the Michael addition of propanal to 1-nitropropene (B103210) or a related Henry (nitroaldol) reaction, offers significant opportunities for the development of advanced catalytic systems. The presence of a stereocenter at the methyl-substituted carbon atom necessitates precise control over the reaction's stereochemical outcome.

Future research will likely focus on the design and application of novel chiral catalysts to achieve high diastereo- and enantioselectivity. Building on the established success of organocatalysis in asymmetric Michael additions, new generations of chiral amines, thioureas, and their synergistic combinations are expected to be explored. beilstein-journals.orgrsc.org For instance, bifunctional catalysts that can simultaneously activate the nucleophile (enamine formation with the aldehyde) and the electrophile (hydrogen bonding with the nitroalkene) will be a key area of investigation. The development of catalysts that operate efficiently at low loadings and under environmentally benign conditions will also be a priority.

Metal-based catalysis also presents a promising avenue. Chiral complexes of copper, zinc, and other transition metals have been shown to be effective in asymmetric Henry reactions. organic-chemistry.org Future work could involve the design of new ligand scaffolds that create a more defined chiral environment around the metal center, thereby enhancing stereocontrol. The exploration of heterobimetallic catalytic systems, which may offer unique reactivity and selectivity profiles, is another area of potential innovation.

A summary of potential catalytic approaches is presented in the table below:

| Catalyst Type | Potential Advantages | Key Research Directions |

| Chiral Amines (e.g., prolinol derivatives) | High enantioselectivity in enamine catalysis. | Development of more sterically demanding and electronically tuned catalysts to improve diastereoselectivity. |

| Chiral Thioureas | Activation of nitroalkenes through hydrogen bonding. | Design of bifunctional catalysts incorporating other activating groups. |

| Chiral Metal Complexes (e.g., Cu, Zn) | High catalytic activity and potential for diverse ligand design. | Exploration of novel ligand architectures and heterobimetallic systems. |

Exploration of New Synthetic Pathways to Functionalized 2-Methyl-4-nitrobutanal Derivatives

The synthetic versatility of 2-Methyl-4-nitrobutanal can be significantly expanded by developing new pathways to its functionalized derivatives. The aldehyde and nitro groups serve as handles for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Future research in this area will likely pursue several strategies. One approach will be the derivatization of the aldehyde group. For instance, its conversion to an alkene via Wittig-type reactions, an alcohol through reduction, or a carboxylic acid via oxidation would provide access to a new family of compounds with distinct reactivity. The aldehyde can also be used in multicomponent reactions to rapidly build molecular complexity.

Another key area will be the transformation of the nitro group. The reduction of the nitro group to an amine is a well-established and powerful transformation that would yield 3-methyl-4-aminobutanal, a valuable precursor for the synthesis of alkaloids and other nitrogen-containing compounds. ethz.chnih.gov The Nef reaction, which converts a nitro group into a carbonyl group, would provide access to 2-methyl-1,4-butanedial. msu.eduresearchgate.net

Furthermore, the development of methods for the stereoselective functionalization of the carbon backbone of 2-Methyl-4-nitrobutanal will be a significant area of research. This could involve, for example, the α-functionalization of the aldehyde or the introduction of substituents at the β-position to the nitro group.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Advanced computational modeling, particularly using Density Functional Theory (DFT), is set to play an increasingly important role in guiding the future research of 2-Methyl-4-nitrobutanal. These theoretical approaches can provide deep insights into reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and aid in the rational design of new and more efficient catalysts.

Future computational studies will likely focus on several key aspects. Mechanistic investigations of the key bond-forming reactions, such as the Michael addition and Henry reaction, will help to elucidate the structures of transition states and intermediates. This knowledge is crucial for understanding the origins of stereoselectivity and for designing catalysts that favor the formation of a desired stereoisomer.

Computational screening of virtual catalyst libraries is another promising direction. By calculating the energy barriers for different reaction pathways with a range of potential catalysts, researchers can identify the most promising candidates for experimental investigation. This in silico approach can significantly accelerate the discovery of new and improved catalytic systems.

Predictive modeling of the reactivity of functionalized 2-Methyl-4-nitrobutanal derivatives will also be valuable. By understanding how different functional groups influence the electronic and steric properties of the molecule, computational methods can help to predict the feasibility and outcome of subsequent synthetic transformations.

Expansion of Synthetic Utility in Complex Molecular Architectures

A primary goal of future research on 2-Methyl-4-nitrobutanal will be to demonstrate its utility as a versatile building block in the synthesis of complex and biologically active molecules. The combination of a reactive aldehyde and a synthetically malleable nitro group, along with a defined stereocenter, makes it an attractive starting material for the construction of a wide range of molecular architectures.

One promising area of application is in the synthesis of natural products. Many natural products contain fragments that could be retrosynthetically disconnected to a 2-Methyl-4-nitrobutanal-like precursor. Future work will likely involve the development of synthetic routes that utilize this compound as a key intermediate in the total synthesis of such molecules.

The synthesis of pharmaceutical drug candidates is another important area where 2-Methyl-4-nitrobutanal could find application. The functional groups present in this molecule are readily converted to amines, alcohols, and carboxylic acids, which are common functionalities in drug molecules. The ability to control the stereochemistry at the methyl-bearing center is particularly important in this context, as the biological activity of a drug is often highly dependent on its stereoisomeric form.

Furthermore, the development of tandem or cascade reactions that utilize the dual functionality of 2-Methyl-4-nitrobutanal will be a key focus. Such reactions, where multiple bond-forming events occur in a single pot, can significantly increase synthetic efficiency and provide rapid access to complex molecular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.